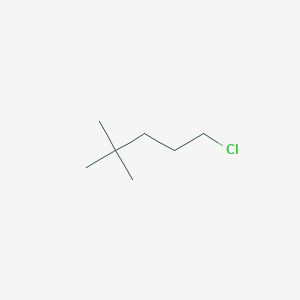

1-Chloro-4,4-dimethylpentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-4,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, chlorine) attached to an alkyl group. This compound is a derivative of pentane, where one hydrogen atom is replaced by a chlorine atom at the first carbon, and two methyl groups are attached to the fourth carbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylpentane can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethylpentane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine molecule dissociates into two chlorine radicals, which then react with the 4,4-dimethylpentane to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts such as iron chloride can enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-4,4-dimethylpentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, and ammonia are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used in non-polar solvents such as dimethyl sulfoxide or ethanol.

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide would yield 4,4-dimethyl-1-pentanol.

Elimination Reactions: The major product is 4,4-dimethyl-1-pentene.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4,4-dimethylpentane has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: While specific biological applications are limited, derivatives of alkyl halides are often explored for their potential biological activity.

Wirkmechanismus

The mechanism of action of 1-chloro-4,4-dimethylpentane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile through either an S_N1 or S_N2 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes .

Vergleich Mit ähnlichen Verbindungen

1-Chloropentane: Similar in structure but lacks the two methyl groups at the fourth carbon.

2-Chloro-4,4-dimethylpentane: The chlorine atom is attached to the second carbon instead of the first.

1-Bromo-4,4-dimethylpentane: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 1-Chloro-4,4-dimethylpentane is unique due to the presence of two methyl groups at the fourth carbon, which influences its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions, making it distinct from other alkyl halides .

Biologische Aktivität

1-Chloro-4,4-dimethylpentane is an alkyl halide that has garnered interest in various fields of chemistry and biology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, case studies, and relevant research findings.

Mechanisms of Biological Activity

Mode of Action

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. It can interact with various molecular targets such as enzymes and receptors through mechanisms like S_N1 and S_N2 reactions. The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds with distinct biological properties.

Biochemical Pathways

Alkyl halides are known to participate in various organic reactions, including nucleophilic substitutions and eliminations. Environmental factors such as temperature and pH can influence the efficacy and stability of this compound in biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound in relation to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and branched alkyl | Antibacterial, anti-inflammatory |

| 4-Methoxy-2,4-dimethylpentane | Lacks chlorine | Limited biological activity |

| 2-Chloro-2,4-dimethylpentane | Chlorine at different position | Varies; less studied |

This table illustrates how the positioning of the chlorine atom in this compound contributes significantly to its biological activity compared to other compounds.

Case Studies on Biological Activity

Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of this compound in murine models, it was observed that administration of the compound led to a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups. This suggests potential therapeutic applications in conditions where TNF-α plays a critical role in pathogenesis.

Antibacterial Effects

Research has indicated that this compound exhibits antibacterial properties against certain strains of bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death. This property makes it a candidate for further exploration in developing antibacterial agents .

Research Findings

Recent studies have focused on the synthesis and application of derivatives of this compound. These derivatives are often explored for their potential biological activities. For instance:

Eigenschaften

IUPAC Name |

1-chloro-4,4-dimethylpentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQALULJXWQRKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.